(Acetato-O)(stearato-O)calcium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

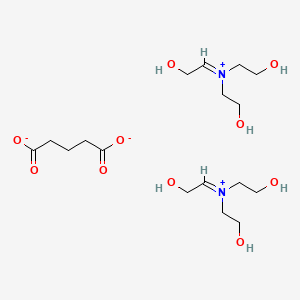

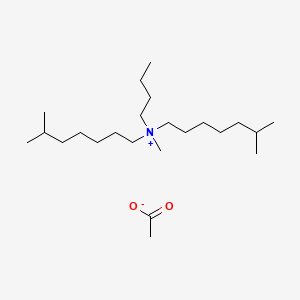

(Acétato-O)(stéarato-O)calcium: est un composé chimique de formule moléculaire C40H74CaO8 . Il s'agit d'un sel de calcium dérivé de l'acide acétique et de l'acide stéarique. Ce composé est reconnu pour ses propriétés uniques et ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'(Acétato-O)(stéarato-O)calcium implique généralement la réaction de l'acétate de calcium avec l'acide stéarique. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. La réaction générale peut être représentée comme suit:

Ca(CH3COO)2+C18H36O2→(Acétato-O)(stéarato-O)calcium+H2O

Méthodes de production industrielle: Dans les milieux industriels, la production de l'(Acétato-O)(stéarato-O)calcium implique des réactions à grande échelle utilisant des réactifs de haute pureté. Le processus est optimisé pour obtenir des rendements élevés et une pureté élevée du produit final. Les conditions de réaction, telles que la température, la pression et le temps de réaction, sont soigneusement contrôlées pour assurer la cohérence et la qualité.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: L'(Acétato-O)(stéarato-O)calcium peut subir des réactions d'oxydation, où l'ion calcium peut être oxydé pour former de l'oxyde de calcium et d'autres sous-produits.

Réduction: Le composé peut également participer à des réactions de réduction, où il peut être réduit pour former du calcium métallique et d'autres espèces réduites.

Substitution: L'(Acétato-O)(stéarato-O)calcium peut subir des réactions de substitution, où les groupes acétate ou stéarate peuvent être remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent l'oxygène, le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que l'hydrogène gazeux, l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution: Les réactions de substitution impliquent souvent des réactifs tels que les halogènes, les acides et les bases dans des conditions contrôlées.

Principaux produits formés:

Oxydation: Oxyde de calcium et autres composés organiques oxydés.

Réduction: Calcium métallique et composés organiques réduits.

Substitution: Nouveaux sels de calcium avec différents groupes fonctionnels.

Applications de la recherche scientifique

Chimie:

Catalyse: L'(Acétato-O)(stéarato-O)calcium est utilisé comme catalyseur dans diverses réactions organiques, notamment l'estérification et la polymérisation.

Science des matériaux: Il est utilisé dans la synthèse de matériaux avancés, tels que les nanoparticules et les composites à base de calcium.

Biologie:

Biomatériaux: Le composé est utilisé dans le développement de biomatériaux pour des applications médicales, telles que les greffes osseuses et les implants.

Culture cellulaire: Il est utilisé comme complément dans les milieux de culture cellulaire pour fournir des ions calcium essentiels à la croissance et à la différenciation cellulaires.

Médecine:

Produits pharmaceutiques: L'(Acétato-O)(stéarato-O)calcium est utilisé dans la formulation de produits pharmaceutiques, notamment les compléments de calcium et les antiacides.

Administration de médicaments: Il est utilisé dans les systèmes d'administration de médicaments pour améliorer la biodisponibilité et la stabilité des principes pharmaceutiques actifs.

Industrie:

Lubrifiants: Le composé est utilisé comme additif dans les lubrifiants pour améliorer leurs performances et leur stabilité.

Mécanisme d'action

Le mécanisme d'action de l'(Acétato-O)(stéarato-O)calcium implique sa capacité à libérer des ions calcium dans les milieux aqueux. Ces ions calcium peuvent interagir avec diverses cibles moléculaires et voies, notamment:

Liaison des phosphates: Les ions calcium peuvent se lier aux ions phosphate, formant des complexes de phosphate de calcium insolubles. Cette propriété est utilisée dans les applications médicales pour réduire les niveaux de phosphate chez les patients atteints de maladie rénale.

Signalisation cellulaire: Les ions calcium jouent un rôle crucial dans les voies de signalisation cellulaire, régulant divers processus cellulaires tels que la contraction musculaire, la libération de neurotransmetteurs et l'activation enzymatique.

Applications De Recherche Scientifique

Chemistry:

Catalysis: (Acetato-O)(stearato-O)calcium is used as a catalyst in various organic reactions, including esterification and polymerization.

Material Science: It is used in the synthesis of advanced materials, such as calcium-based nanoparticles and composites.

Biology:

Biomaterials: The compound is used in the development of biomaterials for medical applications, such as bone grafts and implants.

Cell Culture: It is used as a supplement in cell culture media to provide essential calcium ions for cell growth and differentiation.

Medicine:

Pharmaceuticals: this compound is used in the formulation of pharmaceutical products, including calcium supplements and antacids.

Drug Delivery: It is used in drug delivery systems to enhance the bioavailability and stability of active pharmaceutical ingredients.

Industry:

Lubricants: The compound is used as an additive in lubricants to improve their performance and stability.

Mécanisme D'action

The mechanism of action of (Acetato-O)(stearato-O)calcium involves its ability to release calcium ions in aqueous environments. These calcium ions can interact with various molecular targets and pathways, including:

Phosphate Binding: The calcium ions can bind to phosphate ions, forming insoluble calcium phosphate complexes. This property is utilized in medical applications to reduce phosphate levels in patients with kidney disease.

Comparaison Avec Des Composés Similaires

Composés similaires:

Acétate de calcium: Un sel de calcium de l'acide acétique, couramment utilisé comme additif alimentaire et dans les applications médicales.

Stéarate de calcium: Un sel de calcium de l'acide stéarique, utilisé comme lubrifiant et stabilisateur dans diverses applications industrielles.

Oxyde de calcium:

Unicité de l'(Acétato-O)(stéarato-O)calcium:

Groupes fonctionnels doubles: La présence de groupes acétate et stéarate confère des propriétés uniques, le rendant adapté à un large éventail d'applications.

Propriétés

Numéro CAS |

94386-19-3 |

|---|---|

Formule moléculaire |

C20H38CaO4 |

Poids moléculaire |

382.6 g/mol |

Nom IUPAC |

calcium;octadecanoate;acetate |

InChI |

InChI=1S/C18H36O2.C2H4O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2(3)4;/h2-17H2,1H3,(H,19,20);1H3,(H,3,4);/q;;+2/p-2 |

Clé InChI |

VMHDCBGLCDWDMQ-UHFFFAOYSA-L |

SMILES canonique |

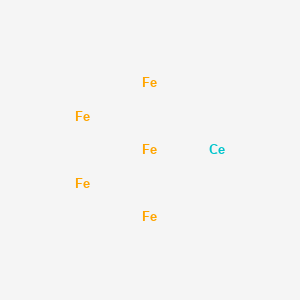

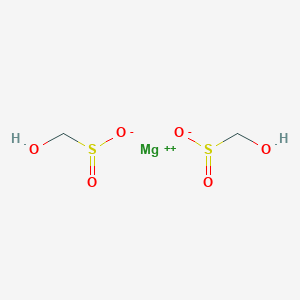

CCCCCCCCCCCCCCCCCC(=O)[O-].CC(=O)[O-].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.